3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced at each step. Common synthetic routes may include:
Step 1: Formation of the quinazoline core through cyclization reactions.
Step 2: Introduction of the 3-methoxypropyl group via alkylation reactions.
Step 3: Attachment of the 3-phenyl-1,2,4-oxadiazol-5-yl group through condensation or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways and result in therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: can be compared with other quinazoline derivatives that have similar structures and biological activities.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, particularly its antimicrobial and anticancer properties, based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinazoline backbone substituted with a methoxypropyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The incorporation of the oxadiazole ring is crucial as it enhances the biological activity of the quinazoline derivative.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various Gram-positive and Gram-negative bacterial strains.
- Study Findings : In a study evaluating antimicrobial activities using the Agar well diffusion method, several derivatives showed promising results. For instance:
- Compound 13 demonstrated moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm and MIC values comparable to standard antibiotics like ampicillin.
- Compound 15 exhibited broad-spectrum activity against Escherichia coli and Candida albicans, with inhibition zones ranging from 10 to 12 mm .
Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
13 | Staphylococcus aureus | 9 | 65 |
15 | Escherichia coli | 12 | 75 |
14a | Candida albicans | 11 | 80 |
Anticancer Activity
Quinazoline derivatives are also noted for their anticancer properties. The compound was assessed against various cancer cell lines to determine its cytotoxic effects.
- Cell Line Studies : In vitro studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells. For example:
The biological activity of quinazoline derivatives can be attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically:
- Antimicrobial Mechanism : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication.
- Anticancer Mechanism : The anticancer effects may involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of apoptotic proteins .
Properties
IUPAC Name |
3-(3-methoxypropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-13-7-12-24-20(26)16-10-5-6-11-17(16)25(21(24)27)14-18-22-19(23-29-18)15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHGKFNIRSYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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